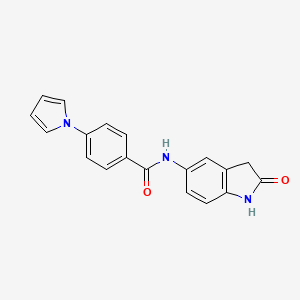

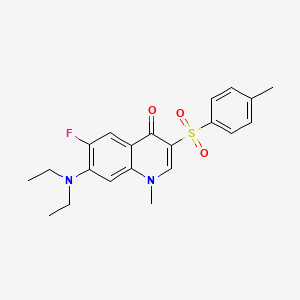

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as NLG919, is a small molecule inhibitor that targets the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan. NLG919 has gained significant attention in recent years due to its potential application in cancer immunotherapy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, along with its derivatives, has been extensively researched for its potential in cancer treatment. One study highlights the synthesis of novel benzamides and quinazolinones as analogs to the compound, which demonstrated remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, HeLa, and MDA-MB-231. These compounds were found to be more potent than the standard drug, CFM-1, with certain derivatives exhibiting IC50 values in the low micromolar range, indicating strong anticancer efficacy (Alafeefy et al., 2015).

Antioxidant Properties

Another dimension of research on N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives involves their antioxidant activities. A series of these compounds were synthesized and demonstrated significant antioxidant activity, as evidenced by their ability to scavenge free radicals effectively. The antioxidant properties of these compounds are particularly noteworthy because they may play a protective role in various pathological conditions, including cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

Antiepileptic Potential

Research into the neurological applications of derivatives of N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide has unveiled promising antiepileptic potential. A study involving the synthesis of phthalimide derivatives bearing amino acid conjugated anilines revealed that certain compounds significantly increased the seizure latency time in mice, comparable to the effects of the established antiepileptic drug, thalidomide. This suggests a potential therapeutic application of these compounds in epilepsy management (Asadollahi et al., 2019).

Antimicrobial and Antibacterial Efficacy

Studies on N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have also explored their antimicrobial properties. A notable investigation synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, which exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. These findings suggest a potential application of these compounds as novel antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCYKECRMYFYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)

![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)

![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)